1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Description

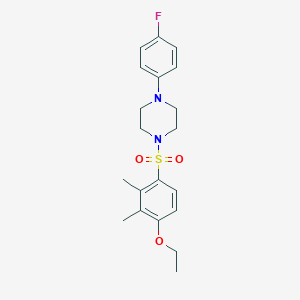

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic piperazine derivative characterized by a benzenesulfonyl group substituted with ethoxy (4-position), methyl (2- and 3-positions), and a 4-fluorophenyl-piperazine moiety.

Properties

IUPAC Name |

1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3S/c1-4-26-19-9-10-20(16(3)15(19)2)27(24,25)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h5-10H,4,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSMIYHJJQSRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHFNOS

- Molecular Weight : 325.43 g/mol

The structure includes a piperazine ring substituted with a sulfonyl group and fluorinated phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including its effects on neurotransmitter systems, enzyme inhibition, and potential neuroprotective properties.

Neuroprotective Effects

Research indicates that compounds similar to this piperazine derivative exhibit neuroprotective effects. For instance, studies have shown that related piperazine derivatives can protect against glutamate-induced neurotoxicity in neuronal cell lines such as PC12 cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. Specifically, derivatives with similar structures have been explored as monoamine oxidase (MAO) inhibitors. For example, compounds with a piperazine moiety have demonstrated significant inhibitory activity against MAO-B, which plays a crucial role in the metabolism of dopamine .

Research Findings and Case Studies

Several studies have highlighted the biological activities of compounds related to this compound.

The mechanisms by which this compound exerts its biological effects likely involve:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neuroprotection.

- Enzyme Inhibition : By inhibiting enzymes like MAO-B and tyrosinase, the compound could modulate levels of key neurotransmitters and melanin synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Fluorophenyl Substituents

SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) :

- Structural Differences : Replaces the sulfonyl group with a propanamide linker and a chlorophenyl substituent.

- Activity : High affinity for dopamine D4 receptors (D4R), contrasting with the target compound’s benzenesulfonyl group, which may favor sigma or serotonin transporter interactions.

- Selectivity : Demonstrates D4R selectivity over D2R, highlighting how linker groups (amide vs. sulfonyl) influence receptor specificity .

GBR 12909 Derivatives :

- Example : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.

- Structural Differences : Features a bis(4-fluorophenyl)methoxyethyl chain instead of a sulfonyl group.

- Activity : High dopamine transporter (DAT) affinity (Ki < 1 nM) and selectivity over serotonin transporters (SERT). The target compound’s ethoxy-dimethylsulfonyl group may reduce DAT affinity but improve metabolic stability .

Elopiprazole (DU 29894) :

Sulfonyl-Containing Piperazines

1-((4-Substitutedphenyl)sulfonyl)piperazines (3a–c) :

- Synthesis : Prepared via nucleophilic substitution of piperazine with sulfonyl chlorides, analogous to the target compound’s sulfonyl group introduction .

- Physical Properties : Melting points range from 132–230°C, with solubility influenced by sulfonyl substituents. The ethoxy-dimethyl group in the target compound may lower melting point compared to nitro- or methyl-substituted analogs .

- MCL0042 (1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine): Activity: Dual melanocortin-4 receptor (MC4R) antagonism and serotonin reuptake inhibition. The naphthyl-butyl chain enhances lipophilicity, whereas the target compound’s sulfonyl group may limit blood-brain barrier penetration .

Pharmacokinetic and Metabolic Comparisons

- Flunarizine ([1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine): Metabolism: Oxidized to 1-[bis(4-fluorophenyl)methyl]piperazine (M-1) and 4,4’-difluorobenzophenone (M-3). The ethoxy group in the target compound may slow oxidative metabolism compared to flunarizine’s propenyl chain . Enzyme Interactions: CYP2D6-mediated hydroxylation; the dimethyl groups in the target compound could sterically hinder CYP450 binding .

Sigma Receptor Ligands :

Structural and Functional Data Table

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A patent by US6603003B2 outlines a general method for piperazine synthesis via cyclocondensation of ethylenediamine with esters, followed by reduction. Adapting this approach:

-

Formation of 3,4-Dehydropiperazine-2-one :

-

Reduction to Piperazine :

Buchwald-Hartwig Amination

An alternative route employs palladium-catalyzed coupling to introduce the 4-fluorophenyl group:

-

Reaction Conditions :

-

Workup :

Synthesis of 4-Ethoxy-2,3-dimethylbenzenesulfonyl Chloride

Sulfonation of 4-Ethoxy-2,3-dimethylbenzene

-

Chlorosulfonation :

Coupling of 4-(4-Fluorophenyl)piperazine and 4-Ethoxy-2,3-dimethylbenzenesulfonyl Chloride

Sulfonylation Reaction

-

Procedure :

-

Dissolve 4-(4-fluorophenyl)piperazine (1 equiv) in dry dichloromethane (DCM).

-

Add triethylamine (2.5 equiv) and 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride (1.1 equiv) at 0°C.

-

Stir for 12 hours at room temperature, then wash with 1M HCl and saturated NaHCO₃.

-

Purify via recrystallization (ethanol/water) or silica gel chromatography.

-

-

Yield and Characterization :

Alternative Synthetic Routes and Comparative Analysis

Direct Reductive Amination

A one-pot method combining piperazine formation and sulfonylation:

Solid-Phase Synthesis

Immobilize piperazine on resin, perform sulfonylation, and cleave the product. While scalable, this method requires specialized equipment and offers no significant yield improvement.

Optimization Strategies and Challenges

Enhancing Sulfonylation Efficiency

Byproduct Mitigation

-

Di-sulfonylation : Controlled stoichiometry (1:1.1 ratio of piperazine to sulfonyl chloride) and slow addition reduce bis-adduct formation.

Industrial-Scale Considerations

Cost Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.